molecular formula C6H12N2O2 B165785 Adipamide CAS No. 628-94-4

Adipamide

Cat. No. B165785
CAS RN: 628-94-4
M. Wt: 144.17 g/mol
InChI Key: GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Description

Adipamide is an organic compound with the formula (CH2 CH2 C(O)NH2)2. It appears as a white solid and is primarily used in the production of nylons .


Synthesis Analysis

Adipamide is formed by treating dimethyl adipate with concentrated ammonia . A study on the synthesis of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics has been reported .


Molecular Structure Analysis

The molecular formula of Adipamide is C6H12N2O2 . Its IUPAC name is hexanediamide and its InChIKey is GVNWZKBFMFUVNX-UHFFFAOYSA-N . The molecular weight is 144.17 g/mol .


Chemical Reactions Analysis

Adipamide forms flammable gases with strong reducing agents. Mixing with dehydrating agents such as P2O5 or SOCl2 generates adiponitrile . A study on the hydrolysis kinetics and mechanism of adipamide in high-temperature water has been reported .


Physical And Chemical Properties Analysis

Adipamide is a colorless powder . It has a molar mass of 144.174 g·mol−1 . It is slightly soluble in water .

Scientific Research Applications

  • Hydrolysis Kinetics and Mechanism :

    • Adipamide (ADAM) serves as a model for studying the hydrolysis kinetics and mechanisms of diamides in high-temperature water. It undergoes hydrolysis to form adipamic acid and adipic acid, with the reaction kinetics influenced by temperature, time, pressure, and pH. The study provides insights into the hydrolysis mechanism, reaction rate constants, and activation energy, crucial for understanding diamide behavior in high-temperature environments (Duan, Li, Wang, & Dai, 2010).
  • Asphalt-Modified Epoxy Curing Agent :

    • Adipamide has been synthesized and used as a curing agent for asphalt-modified epoxy resin. Its impact on the thermal stability, tensile strength, and hardness of the cured resin was analyzed, demonstrating its potential in enhancing the performance of epoxy-based materials (Jiang, Hu, Liu, Yuan, Zhou, & Lei, 2018).
  • Optimization of Adiponitrile Hydrolysis :

    • The hydrolysis of adiponitrile in subcritical water has been studied, revealing the influence of various parameters on the yields of adipamide and related products. This research highlights the importance of optimizing experimental conditions for efficient production of adipamide and related chemicals (Duan, Wang, Yang, & Dai, 2009).
  • Infrared Spectroscopy of Polymer Blends :

    • In a study involving poly(meta-phenylene adipamide)-poly(ethylene oxide) blends, infrared spectroscopy was used to map the phase diagram of this polymer blend. This innovative approach highlights the use of adipamide in understanding polymer interactions and properties (Bhagwagar, Painter, Coleman, & Krizan, 1991).
  • Chemical Synthesis and Applications :

    • Various studies have explored the synthesis of adipamide derivatives and their potential applications. For instance, the synthesis of fluorescent boronic acids and their binding properties, as well as the preparation and characterization of dihydroxyethyl adipamide oleate, which has applications as an eco-friendly lubricant (Burnett, Peebles, & Hageman, 1980); (Zhang, 2013).

Safety And Hazards

Adipamide on combustion and decomposition produces hazardous products of toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . Exposures to adipamide by inhalation, ingestion, or skin absorption can cause adverse health effects. The symptoms include irritation of the eyes, skin, mucous membranes, and upper respiratory tract .

properties

IUPAC Name

hexanediamide
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InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
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InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)N)CC(=O)N
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Molecular Formula

C6H12N2O2
Record name ADIPAMIDE
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DSSTOX Substance ID

DTXSID4020032
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Molecular Weight

144.17 g/mol
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Physical Description

Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS]
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC
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Mechanism of Action

POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY., VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS.
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Product Name

Adipamide

Color/Form

PLATES

CAS RN

628-94-4
Record name ADIPAMIDE
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Melting Point

428 °F (NTP, 1992), 220 °C
Record name ADIPAMIDE
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Synthesis routes and methods

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipamide
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Adipamide
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Reactant of Route 3
Adipamide
Reactant of Route 4
Adipamide
Reactant of Route 5
Adipamide
Reactant of Route 6
Reactant of Route 6
Adipamide

Citations

For This Compound
4,250
Citations
YH Chen, P Ranganathan, CW Chen, YH Lee… - Polymers, 2020 - mdpi.com
The crystallization behavior of novel polyamide 6 (PA6) copolyamides with different amounts of bis (2-aminoethyl) adipamide/adipic acid (BAEA/AA) segment was investigated. The wide…
Number of citations: 13 www.mdpi.com
X Wang, Y Li, J Wei, K De Groot - Biomaterials, 2002 - Elsevier
In this study, acicular nano-hydroxyapatite (n-HA) was used to make a new biomimetic composite with polyamide (poly hexamethylene adipamide) by a unique technique. The physical …
Number of citations: 509 www.sciencedirect.com
AT Hagler, L Leiserowitz - Journal of the American Chemical …, 1978 - ACS Publications
… for this initial study is adipamide. The observed packing mode of adipamide is anomalous with … The hydrogen-bonding structure of adipamide appears to be less stablethan the standard …
Number of citations: 38 pubs.acs.org
YH Chen, CW Chen, TF Way, SP Rwei - International Journal of Adhesion …, 2020 - Elsevier
… In this work, a novel diamine monomer, bis-(2-aminoethyl) adipamide (BAEA), was used to reduce significantly the melting temperature and to increase the adhesive strength of PA6 …
Number of citations: 14 www.sciencedirect.com
A Heidari - J Appl Computat Math, 2016 - pdfs.semanticscholar.org
In this editorial, the relationship among energy, electric quadrupole and hexadecapole moments with a topological index has known Padmakar-Ivan (PI) index of some different types of …
Number of citations: 108 pdfs.semanticscholar.org
M Shibayama, K Uenoyama, J Oura, S Nomura… - Polymer, 1995 - Elsevier
A methodology to control miscibility and crystallinity of melt blend films of nylon 6 and poly(m-xylene adipamide) is discussed based on the results of differential scanning calorimetry. …
Number of citations: 37 www.sciencedirect.com
V Prattipati, YS Hu, S Bandi… - Journal of Applied …, 2005 - Wiley Online Library
The improvement of the oxygen‐barrier properties of poly(ethylene terephthalate) (PET) via blending with an aromatic polyamide [poly(m‐xylylene adipamide) (MXD6)] was studied. …
Number of citations: 81 onlinelibrary.wiley.com
M Fereydoon, SH Tabatabaei… - Polymer Engineering & …, 2015 - Wiley Online Library
In this study, the effect of uniaxial stretching on the thermal, oxygen barrier and mechanical properties of aliphatic polyamide 6 (PA6) and aromatic Poly(m‐xylene adipamide) (MXD6) …
JH Magill - Polymer, 1961 - Elsevier
A new technique is described for following rates of crystallization in birefringent systems. It consists, essentially, in following the increase in depolarization of plane-polarized light by the …
Number of citations: 137 www.sciencedirect.com
RH Boyd - The Journal of Chemical Physics, 1959 - pubs.aip.org
The dielectric loss in 66 nylon (polyhexamethylene adipamide) has been studied over a range of temperatures (—40 to 100C) and frequencies (50 cps—70 Mc). The effects of radiation …
Number of citations: 131 pubs.aip.org

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